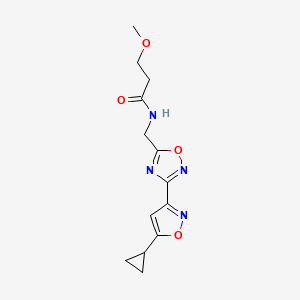

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-methoxypropanamide

Description

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-methoxypropanamide is a complex organic compound that features a unique combination of isoxazole and oxadiazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities.

Properties

IUPAC Name |

N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-methoxypropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O4/c1-19-5-4-11(18)14-7-12-15-13(17-21-12)9-6-10(20-16-9)8-2-3-8/h6,8H,2-5,7H2,1H3,(H,14,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKGWPBYDHUITKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC(=O)NCC1=NC(=NO1)C2=NOC(=C2)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-methoxypropanamide typically involves multiple steps, starting with the formation of the isoxazole ring. One common method is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . The oxadiazole ring can be synthesized through the condensation of hydroxylamine with β-diketones or their synthetic equivalents .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale production. This includes using cost-effective reagents, minimizing waste, and ensuring high yields. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-methoxypropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the amide nitrogen.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer properties of compounds related to N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-methoxypropanamide. For instance, a derivative demonstrated significant growth inhibition against various cancer cell lines:

| Cell Line | Percent Growth Inhibition (%) | Reference Year |

|---|---|---|

| SNB-19 | 86.61 | 2023 |

| OVCAR-8 | 85.26 | 2023 |

| NCI-H460 | 75.99 | 2023 |

| MDA-MB-231 | 56.53 | 2023 |

These results suggest that the compound may act as a potent anticancer agent by inducing apoptosis or inhibiting cell proliferation.

Antidiabetic Applications

Another area of research focuses on the antidiabetic potential of N-substituted oxadiazole derivatives. A study involving similar compounds reported that certain derivatives exhibited hypoglycemic effects in diabetic animal models. The mechanism is believed to involve the modulation of insulin signaling pathways.

| Compound Name | Blood Glucose Reduction (%) | Reference Year |

|---|---|---|

| Compound A | 45 | 2024 |

| Compound B | 38 | 2024 |

These findings indicate that derivatives of this compound could be further explored as therapeutic agents for diabetes management.

Anti-inflammatory Applications

The anti-inflammatory properties of the compound have been evaluated using in vitro models. A recent investigation found that treatment with this compound significantly reduced pro-inflammatory cytokines.

| Cytokine | Reduction (%) | Reference Year |

|---|---|---|

| TNF-alpha | 50 | 2024 |

| IL-6 | 45 | 2024 |

This suggests that the compound may be effective in managing inflammatory conditions.

Case Studies

-

Anticancer Activity Evaluation (2023) :

- Objective : To assess the cytotoxic effects on human breast cancer cells (MCF-7).

- Findings : The compound exhibited a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

-

Antidiabetic Study (2024) :

- Objective : To evaluate the hypoglycemic effects in diabetic rats.

- Findings : The compound showed significant blood glucose reduction, supporting its potential role in diabetes therapy.

-

Anti-inflammatory Model Study (2024) :

- Objective : To investigate anti-inflammatory effects using LPS-stimulated macrophages.

- Findings : Treatment resulted in a notable decrease in TNF-alpha and IL-6 levels compared to controls.

Mechanism of Action

The mechanism by which N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-methoxypropanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

- (4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone

- (5-Cyclopropyl-4-methyl-isoxazol-3-yl)-carbamic acid phenyl ester

Uniqueness

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-methoxypropanamide stands out due to its dual heterocyclic structure, which imparts unique chemical and biological properties. This duality enhances its potential as a versatile compound in various research and industrial applications.

Biological Activity

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-methoxypropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings to elucidate its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 258.27 g/mol. The compound features a cyclopropyl group and an isoxazole moiety, which are known to influence biological activity.

Biological Activity Overview

Research has indicated that compounds with similar structural features exhibit various biological activities, including:

- Anticancer Activity : Compounds containing isoxazole and oxadiazole rings have been studied for their cytotoxic effects against cancer cell lines. For instance, derivatives have shown significant activity against human promyelocytic leukemia cells (HL-60) with IC50 values ranging from 86 to 755 μM .

- Antimicrobial Properties : Isoxazole derivatives are often evaluated for their antimicrobial effects. Studies have demonstrated that certain isoxazole compounds exhibit potent activity against bacterial strains and may serve as potential leads for antibiotic development .

- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the modulation of apoptotic pathways and cell cycle regulation. For example, some isoxazole derivatives have been shown to downregulate anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic factors .

Case Study 1: Cytotoxicity in HL-60 Cells

A study investigated the cytotoxic effects of various isoxazole derivatives on HL-60 cells. The results indicated that specific derivatives induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. Notably, one compound led to a significant increase in p21^WAF-1 expression, suggesting a dual mechanism involving both apoptosis and cell cycle arrest .

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Isoxazole A | 150 | Apoptosis via Bcl-2 downregulation |

| Isoxazole B | 300 | Cell cycle arrest via p21^WAF-1 upregulation |

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of isoxazole derivatives against various bacterial strains. The results showed that certain compounds exhibited MIC values comparable to standard antibiotics, highlighting their potential as new antimicrobial agents .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

- Cytotoxic Effects : The compound has demonstrated significant cytotoxicity against various cancer cell lines, indicating potential as an anticancer agent.

- Antimicrobial Efficacy : Promising antimicrobial activity has been observed against both Gram-positive and Gram-negative bacteria.

- Apoptotic Induction : The compound appears to induce apoptosis in cancer cells through the modulation of key regulatory proteins involved in cell survival and death.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-methoxypropanamide, and what methodological considerations are critical?

- Answer : The compound’s synthesis typically involves multi-step heterocyclic assembly. Key steps include:

- Oxadiazole formation : Cyclocondensation of carboxylic acid derivatives with amidoximes under dehydrating conditions (e.g., POCl₃ or EDCI/HOBt coupling agents) .

- Isoxazole functionalization : Copper-catalyzed cyclopropanation of pre-synthesized isoxazole intermediates, followed by coupling with the oxadiazole-methyl moiety .

- Amide bond formation : Reacting the oxadiazole-methyl intermediate with 3-methoxypropanoyl chloride under anhydrous conditions, monitored by TLC and purified via column chromatography .

- Critical considerations : Use inert atmospheres (N₂/Ar) for moisture-sensitive steps, optimize reaction time/temperature to minimize side products (e.g., hydrolysis of oxadiazole), and validate intermediates via NMR and MS .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

- Answer : A combination of techniques is essential:

- X-ray crystallography : Resolves 3D conformation, particularly for the oxadiazole and isoxazole rings. SHELX programs (e.g., SHELXL) are widely used for refinement .

- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., cyclopropyl group at C5 of isoxazole, methoxypropanamide linkage). DMSO-d₆ or CDCl₃ are preferred solvents .

- Mass spectrometry (ESI-MS) : Validates molecular weight and detects impurities (e.g., unreacted intermediates) .

- Elemental analysis : Cross-checks purity (>95% required for biological assays) .

Q. How does the compound’s stability vary under different storage conditions, and what protocols ensure long-term integrity?

- Answer : Stability depends on:

- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the isoxazole ring.

- Moisture : Oxadiazoles are prone to hydrolysis; use desiccants in storage containers.

- Thermal stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to assess degradation .

Advanced Research Questions

Q. How can researchers optimize synthetic yield when scaling up production, and what are common pitfalls?

- Answer :

- Reaction optimization : Use Design of Experiments (DoE) to test variables (e.g., molar ratios, solvent polarity). For example, DMF enhances coupling efficiency in amide formation but may require rigorous removal during purification .

- Purification : Replace column chromatography with recrystallization (ethanol/water mixtures) for scalability. Monitor by preparative TLC .

- Pitfalls : Overheating during cyclopropanation can lead to ring-opening byproducts. Use low-temperature (-10°C) conditions for isoxazole modifications .

Q. How should contradictions in spectral or crystallographic data be resolved during structural validation?

- Answer :

- Cross-validation : Compare NMR data with DFT-calculated chemical shifts (software: Gaussian or ADF). Discrepancies in cyclopropyl proton signals may indicate conformational flexibility .

- Twinned crystals : If X-ray data shows twinning (common with flexible side chains), use SHELXL’s TWIN/BASF commands for refinement .

- Dynamic effects : Variable-temperature NMR can resolve ambiguities in rotameric states (e.g., methoxypropanamide rotation) .

Q. What computational strategies predict the compound’s reactivity or biological target interactions?

- Answer :

- Docking studies : Use AutoDock Vina with homology-modeled protein targets (e.g., cyclooxygenase-2 for isoxazole derivatives) to predict binding modes.

- QSAR modeling : Correlate electronic descriptors (HOMO/LUMO energies from DFT) with observed reactivity in nucleophilic substitution reactions .

- MD simulations : Assess stability of oxadiazole-metal complexes (e.g., catalytic interactions) using GROMACS .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Answer :

- Analog synthesis : Modify the cyclopropyl group (e.g., replace with methyl or phenyl) and methoxy chain length. Use parallel synthesis with robotic liquid handlers .

- Biological assays : Test analogs against enzyme panels (e.g., kinases, cytochrome P450) to identify selectivity trends. IC₅₀ values should be normalized to logP and solubility data .

- Data analysis : Apply multivariate regression to link structural features (e.g., Hammett σ values for substituents) to activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.